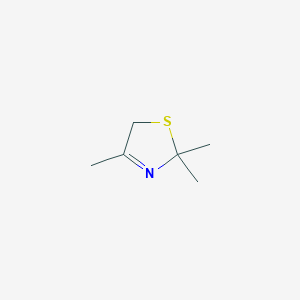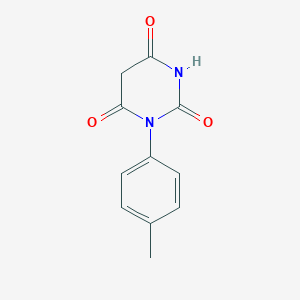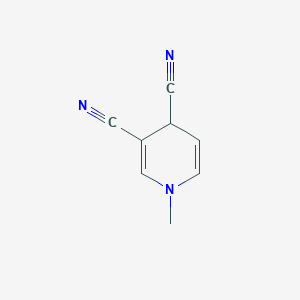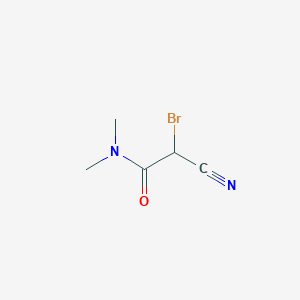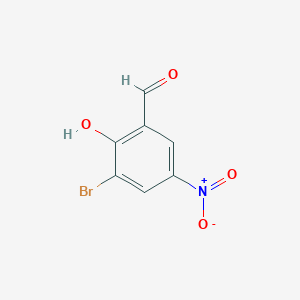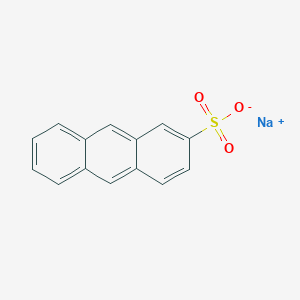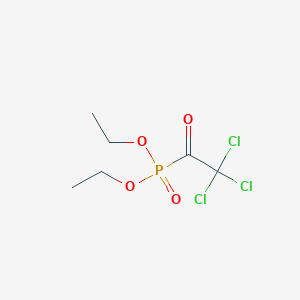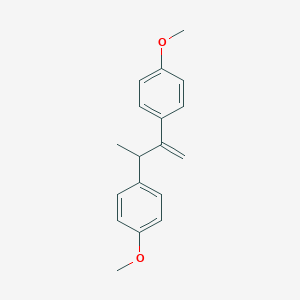
1-Butene, 2,3-bis(p-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 2,3-bis(p-methoxyphenyl)-, also known as bis(4-methoxyphenyl)but-3-ene-2-one, is a synthetic compound widely used in scientific research for its unique properties. This compound is mainly used in the pharmaceutical industry for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- is not well understood. However, studies have shown that the compound exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the compound has been shown to exhibit antimicrobial activity and may be useful in the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- in lab experiments include its unique properties, such as its antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, the limitations of using 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)-. One area of interest is the development of new drugs based on the compound's unique properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Future research may also focus on improving the synthesis and purification methods of the compound to increase its availability for research.
Métodos De Síntesis
The synthesis of 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- is carried out by the condensation of 4-methoxybenzaldehyde and 1,3-butadiene in the presence of a base catalyst. The reaction yields a yellowish powder, which is then purified by recrystallization. The purity of the compound can be determined by melting point analysis, NMR spectroscopy, and HPLC.
Aplicaciones Científicas De Investigación
1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- has various applications in scientific research. It is used as a building block in the synthesis of various drugs, including antitumor, anti-inflammatory, and antimicrobial agents. The compound has also been studied for its potential use as a fluorescent probe for the detection of biological molecules. Additionally, 1-Butene, 2,3-1-Butene, 2,3-bis(p-methoxyphenyl)-(p-methoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
15542-00-4 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12,14H,1H2,2-4H3 |
Clave InChI |
DADXREUJYRMSRE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



